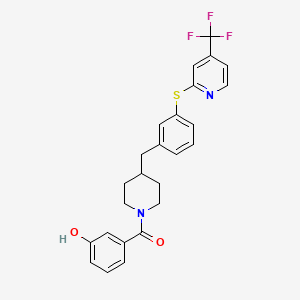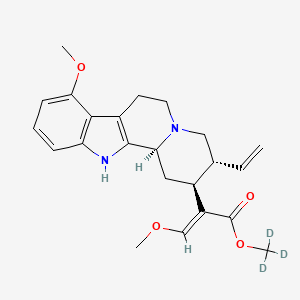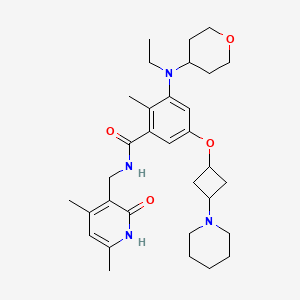
Igermetostat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Igermetostat is a chemical compound known for its role as an inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). This enzyme is a histone methyltransferase, which plays a crucial role in the regulation of gene expression through the methylation of histone proteins. This compound is primarily utilized in cancer research, both in vivo and in vitro, due to its potential to inhibit the proliferation of cancer cells by targeting EZH2 .
Méthodes De Préparation
The synthesis of Igermetostat involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of polysubstituted benzene compounds. The preparation method involves the reaction of specific reagents under controlled conditions to achieve the desired product . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Igermetostat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Igermetostat has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the mechanisms of histone methylation and gene regulation.
Biology: Employed in research to understand the role of EZH2 in cellular processes and its implications in various diseases.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in targeting cancers that exhibit overexpression of EZH2.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic modifications
Mécanisme D'action
Igermetostat exerts its effects by inhibiting the activity of EZH2, a histone methyltransferase. EZH2 is responsible for the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene silencing. By inhibiting EZH2, this compound prevents the methylation of H3K27, leading to the reactivation of silenced genes and the inhibition of cancer cell proliferation. The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2), of which EZH2 is a key component .
Comparaison Avec Des Composés Similaires
Igermetostat is unique in its specificity and potency as an EZH2 inhibitor. Similar compounds include:
Tazemetostat: Another EZH2 inhibitor used in cancer research, known for its oral bioavailability and selective inhibition of EZH2.
GSK126: A highly specific EZH2 inhibitor with a similar mechanism of action.
EPZ015666: An orally available inhibitor of protein arginine N-methyltransferases (PRMTs), with inhibitory activity against EZH2
These compounds share similar mechanisms of action but differ in their chemical structures, bioavailability, and specific applications in research and therapy.
Propriétés
Numéro CAS |
2409538-60-7 |
|---|---|
Formule moléculaire |
C32H46N4O4 |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-(3-piperidin-1-ylcyclobutyl)oxybenzamide |
InChI |
InChI=1S/C32H46N4O4/c1-5-36(24-9-13-39-14-10-24)30-19-27(40-26-16-25(17-26)35-11-7-6-8-12-35)18-28(23(30)4)31(37)33-20-29-21(2)15-22(3)34-32(29)38/h15,18-19,24-26H,5-14,16-17,20H2,1-4H3,(H,33,37)(H,34,38) |
Clé InChI |
YGNGDDWFJFOIGX-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)OC4CC(C4)N5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


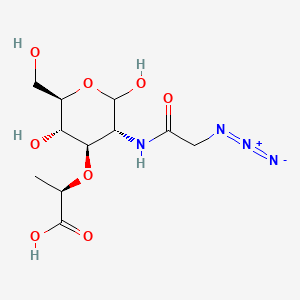
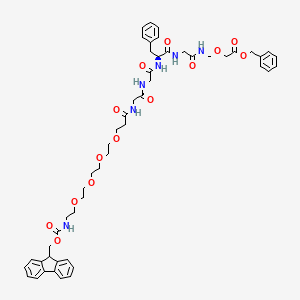
![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)

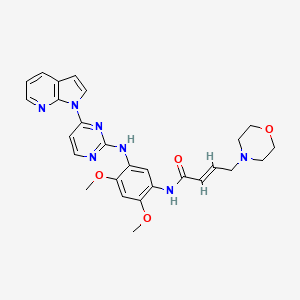
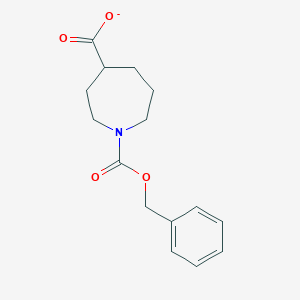
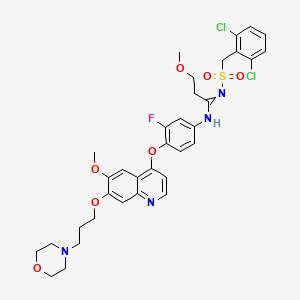
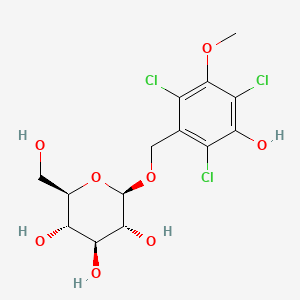
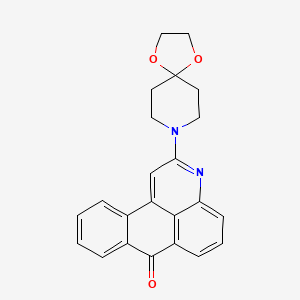
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
